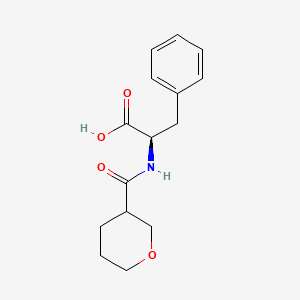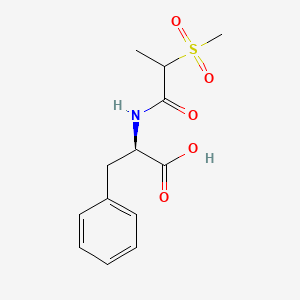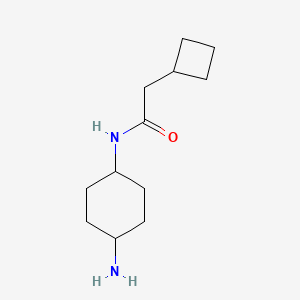![molecular formula C14H18N4O B6629631 N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629631.png)
N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide, commonly known as APC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. APC is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
APC acts as a competitive inhibitor of N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide by binding to the ATP-binding site of the enzyme. This compound is a serine/threonine kinase that regulates various signaling pathways by phosphorylating its substrates. The inhibition of this compound by APC leads to the activation of downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of this compound by APC has been shown to have various biochemical and physiological effects. APC has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines by regulating the expression of pro-apoptotic and anti-apoptotic proteins. In Alzheimer's disease, APC has been shown to reduce the accumulation of beta-amyloid plaques and tau protein, which are the hallmark features of the disease. Additionally, APC has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models by regulating the expression of genes involved in glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
APC has several advantages as a research tool. It is a potent and selective inhibitor of N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide, which allows for the specific modulation of downstream signaling pathways. Additionally, APC has been shown to have low toxicity and good bioavailability in animal models. However, there are also limitations to the use of APC in lab experiments. APC is a synthetic compound that may have off-target effects on other enzymes or signaling pathways. Additionally, the long-term effects of APC on cellular processes are not well understood.
Zukünftige Richtungen
There are several future directions for the research on APC. One potential application is the use of APC as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes. The development of APC analogs with improved pharmacokinetic properties and selectivity for N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide could also be explored. Additionally, the long-term effects of APC on cellular processes and its potential off-target effects need to be further investigated. Finally, the role of this compound in various signaling pathways and cellular processes needs to be elucidated to fully understand the therapeutic potential of APC.
Synthesemethoden
The synthesis of APC involves a multi-step process that starts with the reaction of 2-amino-1-cyclohexanol with 2,3-dichloropyrazine in the presence of a base to form 2-(2-chloropyrazin-3-ylamino)cyclohexan-1-ol. This intermediate is then reacted with 3-chloropyridine-2-carboxylic acid in the presence of a coupling agent to yield APC.
Wissenschaftliche Forschungsanwendungen
APC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, diabetes, and bipolar disorder. The inhibition of N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide by APC has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. APC has also been shown to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of beta-amyloid plaques and tau protein. Additionally, APC has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. In bipolar disorder, APC has been shown to have mood-stabilizing effects by regulating the activity of this compound.
Eigenschaften
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]pyrazolo[1,5-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c15-11-5-1-2-6-12(11)17-14(19)10-9-16-18-8-4-3-7-13(10)18/h3-4,7-9,11-12H,1-2,5-6,15H2,(H,17,19)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXPYIVLGCUMRP-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NC(=O)C2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6629556.png)
![(2S)-4-methyl-2-[(2-methyl-1,3-thiazole-5-carbonyl)amino]pentanoic acid](/img/structure/B6629558.png)
![(2R)-3-phenyl-2-[2-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid](/img/structure/B6629564.png)
![(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)


![(2R)-2-[(6-oxopiperidine-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6629589.png)

![(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid](/img/structure/B6629596.png)
![(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629611.png)
![(2S)-2-[(2-methylcyclopropanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B6629613.png)

![N-(4-aminocyclohexyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6629642.png)
